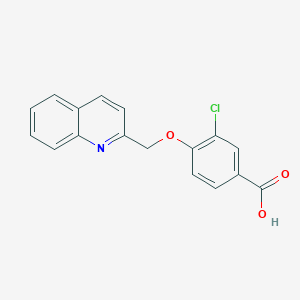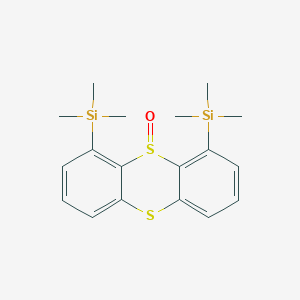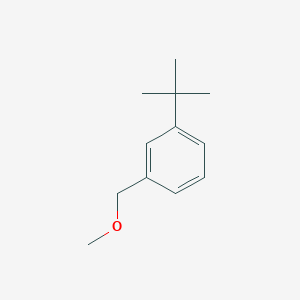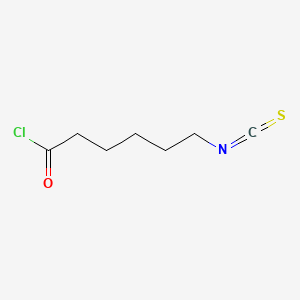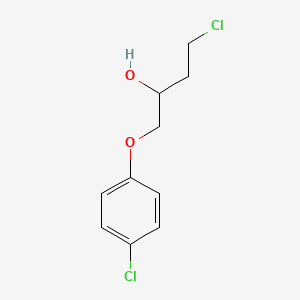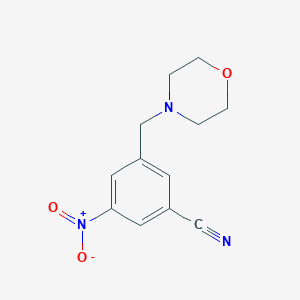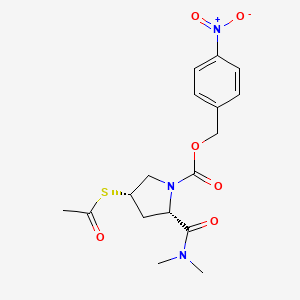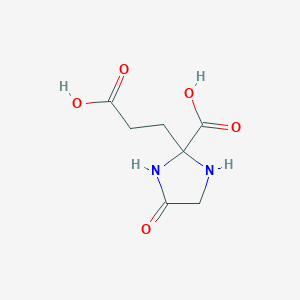![molecular formula C11H5BrClNS B8298145 12-bromo-4-chloro-8-thia-5-azatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8298145.png)
12-bromo-4-chloro-8-thia-5-azatricyclo[7.4.0.0?,?]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-bromo-1benzothieno[2,3-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 3-Chloro-6-bromo-1benzothieno[2,3-c]pyridine typically involves multi-step reactions. One common synthetic route includes the bromination and chlorination of benzothieno[2,3-c]pyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure the selective substitution of the hydrogen atoms with bromine and chlorine .
Chemical Reactions Analysis
3-Chloro-6-bromo-1benzothieno[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction reactions to form thiols or other reduced forms.
Coupling Reactions: It can be involved in coupling reactions with organometallic reagents to form more complex structures.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-6-bromo-1benzothieno[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-6-bromo-1benzothieno[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-Chloro-6-bromo-1benzothieno[2,3-c]pyridine can be compared with other similar compounds such as:
3-Bromo-2-chloropyridine: Similar in structure but lacks the benzothieno moiety.
Benzothieno[2,3-c]pyridine: Lacks the halogen substitutions but shares the core structure.
Other halogenated benzothieno[2,3-c]pyridines: These compounds have different halogen substitutions, which can affect their reactivity and applications .
The uniqueness of 3-Chloro-6-bromo-1
Properties
Molecular Formula |
C11H5BrClNS |
|---|---|
Molecular Weight |
298.59 g/mol |
IUPAC Name |
6-bromo-3-chloro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H5BrClNS/c12-6-1-2-9-7(3-6)8-4-11(13)14-5-10(8)15-9/h1-5H |
InChI Key |
MMPALOCHVQHQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=CC(=NC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


